N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Description
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications
Appetite Suppression and Body Weight Reduction
Diaryl dihydropyrazole-3-carboxamides, structurally related to N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide, have been synthesized and evaluated for their potential in suppressing appetite and reducing body weight in animal models. This research indicates the involvement of these compounds in CB1 receptor antagonism, showing significant in vivo effects attributed to their pharmacokinetic profiles and interactions with the CB1 receptor, potentially offering insights into obesity management (Srivastava et al., 2007).
Antimicrobial Activity
Another study explores the antimicrobial potential of clubbed quinazolinone and 4-thiazolidinone derivatives, indicating the broad-spectrum antibacterial and antifungal activities of these compounds. Their structural elucidation and in vitro screening suggest their relevance in developing new antimicrobial agents, which could inform similar applications for this compound (Desai et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) highlight the potential therapeutic applications of these compounds. Molecular docking studies revealed significant interactions at the enzyme active sites, suggesting their potential in the design and development of enzyme inhibitors (Cetin et al., 2021).
Synthetic Methodologies and Chemical Synthesis
Research on the efficient asymmetric synthesis of certain carboxamides for the treatment of human papillomavirus infections showcases advanced synthetic methodologies that could be applicable to the synthesis of this compound. These methods involve asymmetric reductive amination and could offer insights into the synthesis of related compounds with potential therapeutic applications (Boggs et al., 2007).
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(17-20-22-24(21-17)16-4-2-1-3-5-16)19-14-6-8-15(9-7-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNMLKKWVJTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.